molecular formula C4H3Li B14671263 Lithium, 3-buten-1-ynyl- CAS No. 51042-24-1

Lithium, 3-buten-1-ynyl-

Cat. No.: B14671263
CAS No.: 51042-24-1
M. Wt: 58.0 g/mol
InChI Key: PALKXAOJRMWQQG-UHFFFAOYSA-N
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Description

Lithium, 3-buten-1-ynyl- is an organolithium compound with the molecular formula C4H3Li It is a derivative of 3-buten-1-yne, where a lithium atom is bonded to the carbon atom at the terminal alkyne position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, 3-buten-1-ynyl- typically involves the reaction of 3-buten-1-yne with an organolithium reagent. One common method is the reaction of 3-buten-1-yne with butyllithium in a solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

CH2=CHCCH+BuLiCH2=CHCCLi+BuH\text{CH}_2=\text{CH}-\text{C}\equiv\text{CH} + \text{BuLi} \rightarrow \text{CH}_2=\text{CH}-\text{C}\equiv\text{CLi} + \text{BuH} CH2​=CH−C≡CH+BuLi→CH2​=CH−C≡CLi+BuH

The reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of lithium, 3-buten-1-ynyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound may involve distillation or crystallization techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Lithium, 3-buten-1-ynyl- undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The lithium atom in the compound acts as a nucleophile, allowing it to add to electrophilic centers in other molecules.

    Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other functional groups.

    Polymerization: The compound can initiate polymerization reactions, leading to the formation of polymers with unique properties.

Common Reagents and Conditions

Common reagents used in reactions with lithium, 3-buten-1-ynyl- include halides, carbonyl compounds, and acids. Typical reaction conditions involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions with lithium, 3-buten-1-ynyl- depend on the specific reagents and conditions used. For example, reaction with carbonyl compounds can yield alcohols, while reaction with halides can produce substituted alkenes or alkynes.

Scientific Research Applications

Lithium, 3-buten-1-ynyl- has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of new materials with unique electronic and mechanical properties.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

    Battery Technology: Research is ongoing into its potential use in lithium-ion batteries and other energy storage devices.

Mechanism of Action

The mechanism of action of lithium, 3-buten-1-ynyl- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-1-yne: The parent compound of lithium, 3-buten-1-ynyl-, which lacks the lithium atom.

    Butyllithium: Another organolithium compound used in organic synthesis.

    Lithium Acetylide: A similar compound where lithium is bonded to an acetylene group.

Uniqueness

Lithium, 3-buten-1-ynyl- is unique due to the presence of both a lithium atom and a conjugated diene system. This combination imparts unique reactivity and properties, making it valuable in various chemical applications.

Properties

CAS No.

51042-24-1

Molecular Formula

C4H3Li

Molecular Weight

58.0 g/mol

IUPAC Name

lithium;but-1-en-3-yne

InChI

InChI=1S/C4H3.Li/c1-3-4-2;/h3H,1H2;/q-1;+1

InChI Key

PALKXAOJRMWQQG-UHFFFAOYSA-N

Canonical SMILES

[Li+].C=CC#[C-]

Origin of Product

United States

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